Comparative Aqueous Solubility: Sodium 1-benzylaziridine-2-carboxylate Versus Ethyl Ester Analog
Sodium 1-benzylaziridine-2-carboxylate, as a sodium salt of a carboxylic acid, exhibits high water solubility that is categorically distinct from its neutral ester analogs. Ethyl 1-benzylaziridine-2-carboxylate is soluble in common organic solvents such as dichloromethane and ethanol but is not appreciably water-soluble . In contrast, the sodium carboxylate form is highly soluble in water, enabling its use in aqueous reaction media and biological assay buffers without organic co-solvents . This ionic versus neutral character fundamentally alters the compound's behavior in biphasic systems, extraction protocols, and chromatography.
| Evidence Dimension | Aqueous solubility (qualitative class comparison) |
|---|---|
| Target Compound Data | Highly water-soluble (sodium carboxylate salt form) |
| Comparator Or Baseline | Ethyl 1-benzylaziridine-2-carboxylate (CAS 34943-06-1): soluble in dichloromethane and ethanol; not water-soluble |
| Quantified Difference | Qualitative class difference: ionic carboxylate salt vs. neutral ester |
| Conditions | Standard laboratory aqueous conditions (pH ~7, 20-25 °C) |
Why This Matters
Procurement decisions for reactions conducted in aqueous media or requiring water-compatible reagents must account for this categorical solubility difference, as ester analogs cannot be directly substituted without protocol modification.
